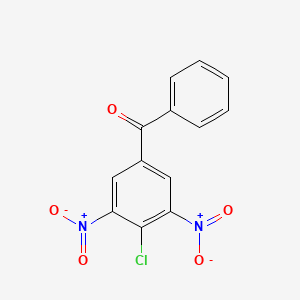

4-Chloro-3,5-dinitro-benzophenone

Beschreibung

It serves as a model compound for studying physicochemical and toxicological properties in environmental contexts, particularly in wastewater treatment research due to its persistence and reactivity . Synthesized via evaporative crystallization, it forms molecular complexes with nucleobases like cytosine and 5-fluorocytosine, demonstrating proton-transfer interactions in salt formation . Its structural features—electron-withdrawing nitro and chloro groups—enhance acidity and influence intermolecular interactions, making it valuable in crystallography and materials science .

Note: The provided evidence primarily discusses 4-chloro-3,5-dinitrobenzoic acid (4Cl35DNBA) and related derivatives (e.g., benzonitrile). This article focuses on 4Cl35DNBA and its analogs.

Eigenschaften

Molekularformel |

C13H7ClN2O5 |

|---|---|

Molekulargewicht |

306.66 g/mol |

IUPAC-Name |

(4-chloro-3,5-dinitrophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H7ClN2O5/c14-12-10(15(18)19)6-9(7-11(12)16(20)21)13(17)8-4-2-1-3-5-8/h1-7H |

InChI-Schlüssel |

UVMBQOBVBQRBBO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dinitro-benzophenone typically involves the nitration of 4-chlorobenzophenone. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro groups are introduced at the meta positions relative to the chloro substituent.

Industrial Production Methods

Industrial production of 4-Chloro-3,5-dinitro-benzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3,5-dinitro-benzophenone undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: Sodium hydroxide or other strong bases.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 4-Chloro-3,5-diamino-benzophenone.

Substitution: 4-Hydroxy-3,5-dinitro-benzophenone.

Oxidation: Various oxidized derivatives depending on the conditions used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3,5-dinitro-benzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-3,5-dinitro-benzophenone involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key Observations:

- 4Cl35DNBA contains a carboxylic acid group, enhancing its solubility in polar solvents and acidity (pKa ~1–2 estimated).

- 4-Chloro-3,5-dimethylphenol (PCMX) features methyl groups and a phenol ring, contributing to antimicrobial activity and lower solubility in water .

- 4-Chloro-3,5-dinitrobenzonitrile replaces -COOH with -CN, increasing hydrophobicity and altering electronic properties .

Physicochemical Properties

Research Findings:

- 4Cl35DNBA’s nitro groups facilitate redox reactions, making it a target for advanced oxidation processes in wastewater treatment .

- PCMX’s chloro and methyl groups contribute to its stability and efficacy as a disinfectant but pose ecological risks (LC50 for fish: <1 mg/L) .

- The nitrile group in 4-Chloro-3,5-dinitrobenzonitrile may undergo metabolic transformations, as suggested by its acute toxicity (mouse LD50: 50 mg/kg, intraperitoneal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.